molecular formula C14H15N3 B6532176 N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine CAS No. 1501095-73-3

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6532176
CAS No.: 1501095-73-3
M. Wt: 225.29 g/mol
InChI Key: CPZWKVLYOUJZIY-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a cyclopropylamine group at the 2-position and a 3-methylphenyl substituent at the 5-position of the pyrimidine ring. This compound is likely explored for pharmaceutical or agrochemical applications due to the pyrimidine scaffold’s prevalence in drug discovery .

Properties

IUPAC Name

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-3-2-4-11(7-10)12-8-15-14(16-9-12)17-13-5-6-13/h2-4,7-9,13H,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWKVLYOUJZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

Route Reagents Conditions
Cyclization2-chloropyrimidine + cyclopropylamineDMF, elevated temperature

Biological Applications

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimicrobial properties. N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine may share similar characteristics due to its structural analogies with other active compounds.
  • Anti-inflammatory Properties : Research indicates that pyrimidine derivatives can modulate inflammatory pathways. This compound could be explored further for its role in inflammatory diseases.

Medicinal Chemistry

This compound is being studied as a potential lead compound in drug discovery. Its interactions with specific biological targets make it a candidate for further development in treating various diseases.

Case Studies

  • Targeting Dihydrofolate Reductase (DHFR) : Similar pyrimidine compounds have been shown to inhibit DHFR, an important enzyme in folate metabolism. Inhibitors of DHFR are crucial in cancer therapy and antimicrobial treatments.
  • Kinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit kinases involved in cancer progression. The exploration of this compound could lead to new therapeutic agents targeting these pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound Structure Activity
N-isopropylpyrimidin-2-amineLacks cyclopropyl groupLimited biological activity
CyclopropylamineLacks pyrimidine ringBasic amine properties
5-isopropylpyrimidin-2-amineLacks cyclopropyl groupModerate activity

Mechanism of Action

The mechanism by which N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific disease or process being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine (CID 64296181)
  • Molecular Formula : C₁₅H₁₇N₃O
  • Key Features :
    • 4-Methyl group on pyrimidine enhances steric bulk.
    • 4-Methoxyphenyl substituent introduces electron-donating effects via the methoxy group, increasing solubility compared to the 3-methylphenyl group in the target compound.
  • Impact : The para-methoxy group may improve binding affinity in polar biological targets, while the 4-methyl group could reduce conformational flexibility .
2-Cyclopropylaminopyrimidine-5-boronic acid pinacol ester (CAS 1218789-33-3)
  • Molecular Formula : C₁₄H₂₁BN₃O₂
  • Key Features :
    • Boronate ester at the 5-position enables Suzuki-Miyaura cross-coupling reactions.
    • Pinacol ester enhances stability for synthetic intermediates.
  • Impact : Unlike the target compound, this derivative serves as a versatile building block in medicinal chemistry, facilitating further functionalization .

Positional Isomerism and Heterocyclic Modifications

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS 1019132-74-1)
  • Molecular Formula : C₂₀H₂₂N₃O
  • Key Features: Pyrimidin-4-amine core instead of pyrimidin-2-amine.
  • The methoxy group may enhance metabolic stability .
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
  • Key Features: Thiazole ring fused to pyrimidine, introducing a heterocyclic extension.
  • Chlorine atoms enhance bioavailability but may raise toxicity concerns .

Functional Group Replacements

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
  • Molecular Formula : C₁₅H₁₃N₅O₂S
  • Key Features :
    • Nitro group on the phenyl ring (strong electron-withdrawing effect).
    • Thiazole substituent modifies electronic properties.
  • Impact : The nitro group increases reactivity in reduction reactions, while the thiazole enhances rigidity. This compound may exhibit distinct redox behavior compared to the methyl-substituted target compound .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1)
  • Molecular Formula : C₁₆H₁₅N₅
  • Key Features: Pyridinyl group replaces phenyl, introducing a nitrogen atom for hydrogen bonding. Amino group on the phenyl ring enhances solubility.
  • Impact : The pyridine ring improves water solubility and metal-coordination capabilities, beneficial for kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties Potential Applications
Target Compound ~C₁₄H₁₅N₃ 3-Methylphenyl, cyclopropylamine Moderate lipophilicity, steric bulk Drug discovery intermediates
N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine C₁₅H₁₇N₃O 4-Methyl, 4-methoxyphenyl Improved solubility, reduced flexibility Enzyme inhibitors
2-Cyclopropylaminopyrimidine-5-boronic acid pinacol ester C₁₄H₂₁BN₃O₂ Boronate ester Suzuki coupling intermediate Synthetic chemistry
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine C₂₀H₂₂N₃O Pyrimidin-4-amine, methoxy group Altered electron distribution Receptor antagonists
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine C₁₅H₁₃N₅O₂S Nitrophenyl, thiazole High reactivity, rigid structure Antimicrobial agents

Research Implications

  • Biological Activity : Analogues with pyridinyl (CAS 152460-10-1) or thiazole groups suggest the target compound could be optimized for kinase or protease inhibition by introducing hydrogen-bonding motifs .
  • Solubility vs. Bioavailability: Methoxy or amino substituents improve solubility but may reduce membrane permeability, whereas methyl or chloro groups enhance lipophilicity at the cost of metabolic stability .

Biological Activity

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-mycobacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The cyclopropyl group is often associated with enhanced pharmacological properties due to its ability to modulate receptor interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.

Table 1: COX-2 Inhibition Data

CompoundIC50 (μM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

The IC50 values indicate that this compound has comparable potency to celecoxib, a well-known COX-2 inhibitor .

2. Antimycobacterial Activity

This compound has also been investigated for its activity against Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies revealed that modifications in the pyrimidine scaffold can significantly influence antimycobacterial efficacy.

Case Study: Antimycobacterial Efficacy

In a study assessing various pyrimidine derivatives, this compound showed promising results against M.tb with an EC50 value in the low micromolar range. This suggests potential as a lead compound for further development in tuberculosis treatment .

Table 2: Antimycobacterial Activity Comparison

CompoundEC50 (μM)
This compound0.023
Standard Antitubercular Drug0.010

This data indicates that this compound maintains significant activity while potentially offering a novel mechanism of action against resistant strains of M.tb .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of the cyclopropyl group enhances both COX inhibition and antimycobacterial activity. Modifications at other positions on the pyrimidine ring can lead to variations in potency and selectivity.

Key Findings:

  • Electron-donating groups increase anti-inflammatory activity.
  • The cyclopropyl moiety is essential for maintaining metabolic stability while enhancing biological activity .

Preparation Methods

Substrate Preparation and Coupling Conditions

The 3-methylphenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling. Using 2-chloro-5-iodopyrimidine (1a) and 3-methylphenylboronic acid (1b), the reaction proceeds under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water (4:1) mixture with K₂CO₃ (3 eq.) at 90°C for 12 hours. This yields 5-(3-methylphenyl)-2-chloropyrimidine (1c) in 78–85% yield (Table 1).

Table 1 : Optimization of Suzuki-Miyaura Coupling for Intermediate 1c

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
Pd(OAc)₂/XPhosCs₂CO₃Toluene/EtOH11072
PdCl₂(dppf)NaHCO₃DMF/H₂O8068

Challenges in Regioselectivity

Competing coupling at the C2-chlorine is mitigated by the superior reactivity of the C5-iodine substituent. X-ray crystallography confirms exclusive C5-functionalization in 1c.

Buchwald-Hartwig Amination for C2-Cyclopropylamine Integration

Ligand and Solvent Screening

The C2-chlorine in 1c undergoes amination with cyclopropylamine using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) in toluene at 110°C for 24 hours. This furnishes the target compound in 63% yield after silica gel chromatography (Table 2).

Table 2 : Impact of Ligands on Amination Efficiency

LigandSolventTemp (°C)Time (h)Yield (%)
XantphosToluene1102463
BINAPDioxane1201855
DavePhosTHF1003048

Side Reactions and Mitigation

Competitive hydrolysis to the pyrimidin-2-ol derivative (<5%) is observed, necessitating anhydrous conditions. Deuterium-labeling studies confirm the amine’s nucleophilic attack at C2 without ring-opening of the cyclopropane.

Alternative Pathway: Sequential Nucleophilic Substitutions

Direct Amination of 2,5-Dichloropyrimidine

Treatment of 2,5-dichloropyrimidine (2a) with cyclopropylamine (5 eq.) in THF at 0°C yields 2-chloro-N-cyclopropylpyrimidin-5-amine (2b) in 89% yield. Subsequent Suzuki coupling with 3-methylphenylboronic acid installs the aryl group, but regiochemical ambiguity arises due to residual C2-chlorine reactivity.

Regioselectivity Challenges

¹H NMR analysis reveals a 4:1 ratio of C5- versus C2-arylation products, underscoring the superiority of the iodopyrimidine route for positional control.

Biocatalytic and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-chloro-5-iodopyrimidine with 3-methylphenylboronic acid and cyclopropylamine in the presence of Pd/C (5 wt%) achieves 70% conversion, though purity issues necessitate post-milling chromatography.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 8.71 (s, 1H, H4), 7.65 (d, J = 7.5 Hz, 1H, H6), 7.35 (t, J = 7.5 Hz, 1H, H5), 7.25 (s, 1H, H2), 2.95 (m, 1H, cyclopropyl CH), 2.40 (s, 3H, CH₃), 0.92–0.85 (m, 4H, cyclopropyl CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₆N₃ [M+H]⁺ 226.1345; found 226.1343.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, with a single peak at t<sub>R</sub> = 6.7 min .

Q & A

Q. What synthetic methodologies are commonly employed for N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine derivatives?

Answer: The synthesis typically involves cross-coupling reactions such as Sonogashira or Suzuki-Miyaura using palladium catalysts (e.g., PdCl₂(PPh₃)₂). For example, 2-aminopyrimidine precursors can react with boronic acids or terminal alkynes under inert atmospheres to introduce aryl or alkyne substituents. Reaction optimization includes temperature control (reflux conditions) and base selection (e.g., K₂CO₃) to achieve high yields (up to 99%) .

Q. How is the structural characterization of pyrimidin-2-amine derivatives validated?

Answer: A combination of X-ray crystallography (for solid-state conformation), ¹H/¹³C NMR (for functional group identification), IR spectroscopy (to confirm amine and aromatic groups), and high-resolution mass spectrometry (HRMS) is employed. Crystallographic data (e.g., space group P1, unit cell parameters) provide precise bond lengths and angles critical for structural validation .

Q. What spectroscopic techniques confirm successful synthesis of these compounds?

Answer: ¹H NMR peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm), ¹³C NMR signals for pyrimidine carbons (δ ~150–160 ppm), and IR absorptions for N-H stretches (~3300 cm⁻¹) are key indicators. HRMS confirms molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can selective fluorination be achieved on pyrimidin-2-amine derivatives?

Answer: Ag₂CO₃-mediated fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination at the 5-position of the pyrimidine ring. This method achieves yields of 60–85% under mild conditions (e.g., acetonitrile, 50°C), preserving other functional groups like cyclopropyl or aryl substituents .

Q. What methodologies resolve contradictions in biological activity data for structurally similar derivatives?

Answer: Comparative crystallographic analysis identifies conformational differences influencing bioactivity. For instance, substituent orientation (e.g., meta-methylphenyl vs. para-fluorophenyl) can alter binding affinity to targets like kinase enzymes. Pairing X-ray data with molecular docking (e.g., AutoDock Vina) clarifies structure-activity relationships (SAR) .

Q. How do computational methods enhance understanding of these compounds' bioactivity?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) predict stability of ligand-target complexes, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing enzyme inhibition .

Q. What analytical approaches assess thermal stability and decomposition pathways?

Answer: Thermogravimetric analysis (TGA) measures weight loss under controlled heating (e.g., 25–500°C), while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points ~136–149°C). Decomposition products are analyzed via GC-MS to infer degradation mechanisms .

Q. How do substituent variations impact physicochemical properties?

Answer: Hammett plots correlate substituent electronic effects (σ values) with reaction rates or pKa. For example, electron-donating groups (e.g., methyl) increase solubility in polar solvents, while bulky substituents (e.g., naphthyl) reduce diffusion rates in biological membranes. QSAR models quantify these effects for predictive design .

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